molecular formula C10H8F3NO3S B14050260 1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one

1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one

Katalognummer: B14050260
Molekulargewicht: 279.24 g/mol
InChI-Schlüssel: DRBHYBRJYBMKNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a phenyl ring attached to a propan-2-one backbone

Vorbereitungsmethoden

The synthesis of 1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often include the use of strong acids and oxidizing agents to facilitate the nitration process. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and binding affinity to target proteins. These interactions can modulate various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.

Eigenschaften

Molekularformel

C10H8F3NO3S

Molekulargewicht

279.24 g/mol

IUPAC-Name

1-[3-nitro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3NO3S/c1-6(15)2-7-3-8(14(16)17)5-9(4-7)18-10(11,12)13/h3-5H,2H2,1H3

InChI-Schlüssel

DRBHYBRJYBMKNU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.